molecular formula C21H27BrN2O3 B3462899 1-[(3-Bromophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine CAS No. 5862-88-4

1-[(3-Bromophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

Cat. No.: B3462899
CAS No.: 5862-88-4
M. Wt: 435.4 g/mol
InChI Key: SQJSCOPQJGUYDO-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 3-bromophenylmethyl group and a 2,4,5-trimethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and an aromatic compound (3-bromophenylmethanol and 2,4,5-trimethoxybenzyl alcohol) under acidic conditions . The reaction proceeds through the formation of an iminium ion intermediate, which then reacts with the aromatic compounds to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of phenyl-substituted piperazine.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

1-[(3-Bromophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Bromophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is unique due to the presence of both bromine and multiple methoxy groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrN2O3/c1-25-19-13-21(27-3)20(26-2)12-17(19)15-24-9-7-23(8-10-24)14-16-5-4-6-18(22)11-16/h4-6,11-13H,7-10,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJSCOPQJGUYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CC(=CC=C3)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360561
Record name 1-[(3-bromophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5862-88-4
Record name 1-[(3-bromophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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